![molecular formula C8H9ClN2O2 B1378622 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 1423026-17-8](/img/structure/B1378622.png)
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Overview
Description
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, also known as AMBDH, is an organic compound used in a variety of scientific research applications. It is a small molecule that can be easily synthesized and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Derivatives of the 1,2,4-triazole and benzoxazole series, including compounds related to 7-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Pharmaceutical Synthesis
- The compound and its derivatives are crucial intermediates in the synthesis of pharmaceuticals. For instance, they are involved in the practical synthesis of orally active CCR5 antagonists, which are significant in the treatment of various conditions including HIV (Ikemoto et al., 2005). Another application includes its role in the improved synthesis of anti-hypertensive drugs, such as Doxazosin, showcasing its importance in medicinal chemistry (Ramesh et al., 2006).
Agricultural Applications
- Studies on benzoxazinoids, a class of compounds including 7-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one derivatives, have demonstrated their allelopathic, antifungal, and insecticidal properties. These compounds, naturally occurring in some plants, are researched for their potential utility in agriculture to enhance crop resistance against pests and diseases (Macias et al., 2006).
Corrosion Inhibition
- Benzoxazine compounds, related to the core structure of interest, have been evaluated for their corrosion inhibition properties on metals in acidic solutions. Such studies indicate the potential of these compounds in protecting industrial materials from corrosive damage, highlighting an application in materials science (Kadhim et al., 2017).
Anticancer Research
- Certain derivatives have been synthesized and evaluated for their anticancer activities. The in vitro assessment against various cancer cell lines revealed some compounds as broad-spectrum antitumors, indicating their relevance in the development of new anticancer therapies (El-Ansary et al., 2014).
properties
IUPAC Name |
7-amino-3-methyl-1,3-benzoxazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c1-10-6-4-2-3-5(9)7(6)12-8(10)11;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVKIGGWJNNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2OC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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